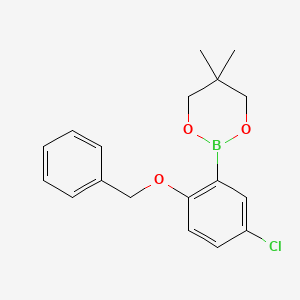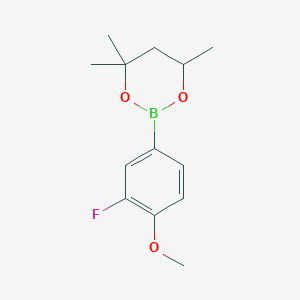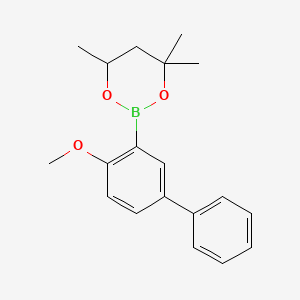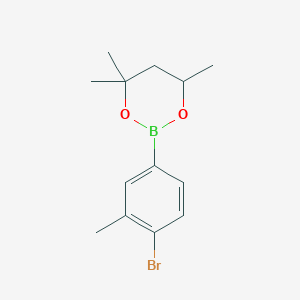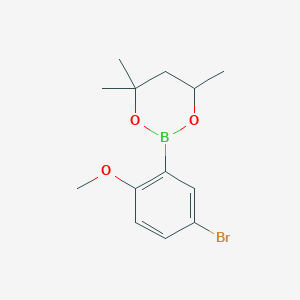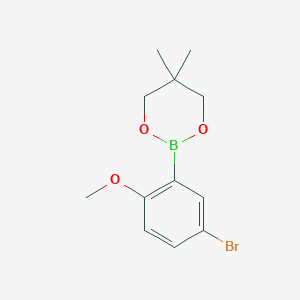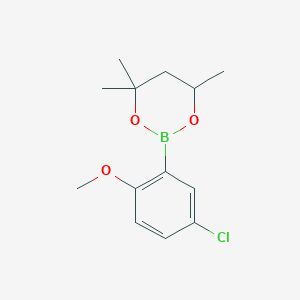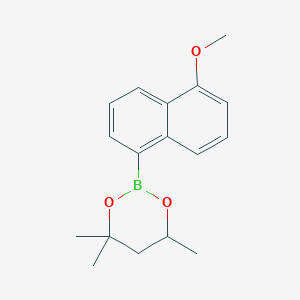
2-(6-Methoxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Methoxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, also known as 6-methoxy-2-naphthylboronic acid, is a boron-containing organic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 177-179°C. It is soluble in water, ethanol, and other organic solvents. This compound has been used in a variety of scientific research applications due to its unique structure and properties.
科学的研究の応用
2-(6-Methoxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinanenaphthylboronic acid has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as esters, amides, and amines. It has also been used in the synthesis of polymers and in the synthesis of pharmaceuticals. It has been used in the synthesis of catalysts, such as palladium catalysts, and in the synthesis of fluorescent dyes. Additionally, it has been used in the synthesis of boronic acid-containing compounds, such as boronic acid derivatives.
作用機序
2-(6-Methoxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinanenaphthylboronic acid acts as a Lewis acid, meaning that it can accept electrons from a Lewis base. This allows it to form a coordination complex with the Lewis base, which can then be used in a variety of reactions. For example, the coordination complex can be used in the formation of esters and amides, or in the formation of polymers.
Biochemical and Physiological Effects
2-(6-Methoxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinanenaphthylboronic acid has been used in a variety of biochemical and physiological studies. It has been used to study the effect of boronic acid-containing compounds on enzymes and other proteins. It has also been used to study the effect of boronic acid-containing compounds on cell signaling pathways, and on the expression of genes. Additionally, it has been used to study the effect of boronic acid-containing compounds on the binding of hormones to their receptors.
実験室実験の利点と制限
The use of 2-(6-Methoxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinanenaphthylboronic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is readily available. It is also relatively easy to synthesize, and can be stored in aqueous solutions for extended periods of time. Additionally, it is relatively stable and can be used in a variety of reactions.
However, there are also some limitations to the use of 2-(6-Methoxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinanenaphthylboronic acid in laboratory experiments. It is relatively insoluble in many organic solvents, and can be difficult to work with in some reactions. Additionally, it is relatively unstable in the presence of strong acids or bases, and can be difficult to store in aqueous solutions for extended periods of time.
将来の方向性
The use of 2-(6-Methoxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinanenaphthylboronic acid in scientific research is expected to grow in the future. It has potential applications in the development of new catalysts and fluorescent dyes, as well as in the synthesis of pharmaceuticals. Additionally, it has potential applications in the study of cell signaling pathways and gene expression, and in the study of the binding of hormones to their receptors. Finally, it has potential applications in the study of the structure and function of enzymes and other proteins.
合成法
The synthesis of 2-(6-Methoxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinanenaphthylboronic acid involves the reaction of 2-(6-Methoxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinanenaphthol with trimethylboronic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out at room temperature and yields 2-(6-Methoxy-2-naphthyl)-4,4,6-trimethyl-1,3,2-dioxaborinanenaphthylboronic acid as a white solid.
特性
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-12-11-17(2,3)21-18(20-12)15-7-5-14-10-16(19-4)8-6-13(14)9-15/h5-10,12H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNVLTQKMSIXLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC3=C(C=C2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


